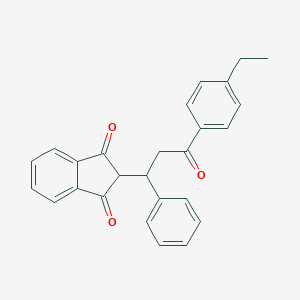

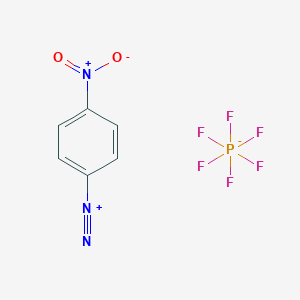

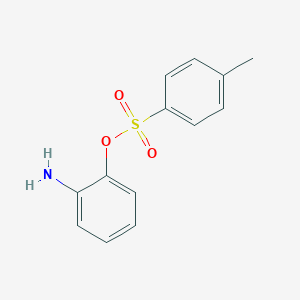

2-Aminophenyl 4-methylbenzene-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 2-Aminophenyl 4-methylbenzene-1-sulfonate involves detailed organic reactions, aiming for structures with potential bioactive properties. For example, the synthesis of methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-fluorophenyl)prop-2-enoate demonstrates complex organic synthesis techniques, including slow evaporation solution growth techniques, to obtain single crystals with precise molecular arrangements (Murugavel, Velan, Kannan, & Bakthadoss, 2016).

Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using techniques like FTIR, NMR, and X-ray diffraction, revealing intricate details about their geometry and electron distribution. Density Functional Theory (DFT) calculations further support these experimental findings, providing insights into the molecular geometry, vibrational assignments, and electronic properties (Murugavel et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and stability of such molecules can be deduced from their interaction with various reagents and conditions. Studies have focused on the reactions of 2-aminophenyl- and 2- and 4-nitrophenyl sulfones in aqueous sodium hydroxide solutions, shedding light on the complex pathways and products formed under specific conditions (Shaw & Miller, 1970).

Physical Properties Analysis

Physical properties like solubility, crystal formation, and growth conditions are crucial for understanding the application potential of these compounds. The growth of single crystals by slow evaporation and their characterization through various spectroscopic methods are essential steps in analyzing these properties (Murugavel et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity descriptors, NLO (Non-Linear Optical) properties, and antimicrobial activities, are investigated to predict the compound's behavior in different environments and potential applications. For instance, the antimicrobial activity against various pathogens and the potential for PBP-2X inhibitor activity highlight the bioactivity aspect of these molecules (Murugavel et al., 2016).

Aplicaciones Científicas De Investigación

Field

This application falls under the field of Materials Science and Optics .

Application

The compound is used in the creation of nonlinear optical materials, which have applications in various optical devices like opto-electronic devices, frequency conversion, optical communications, optical computing, optical disk data storage devices, THz communication, THz imaging, as well as military technology .

Method

The organic single crystal of 2-Aminoanilinium benzene-1, 2-diaminium tris (4-methylbenzene-1-sulfonate) was grown by slow evaporation solution growth technique at ambient temperature .

Results

The crystal showed transparency, lower cut-off wavelength, bandgap energy, optical parameters such as refractive index (n), extinction coefficient (k), optical conductivity, and electrical conductivity . The laser-induced damage threshold was calculated as 3.5 GW/cm² .

2. Organic Electrochemical Transistors

Field

This application is in the field of Organic Electronics .

Application

The compound is used as an active material in p-type accumulation mode organic electrochemical transistors (OECTs) .

Method

The molecules were synthesized and blended with high molecular weight polyethylene oxide (PEO) to improve both ion injection and thin film stability .

Results

For the most promising molecule:polymer blend (P4E4:PEO), p-type accumulation mode OECTs with μA drain currents, μS peak transconductances, and a μC* figure-of-merit value of 0.81 F V−1 cm−1 s−1 were obtained .

3. Antimicrobial Activity

Field

This application is in the field of Medicinal Chemistry .

Application

A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized and evaluated for their antimicrobial activity .

Method

The structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR and Mass spectral data .

Results

The results of the study are not explicitly mentioned in the available information .

Propiedades

IUPAC Name |

(2-aminophenyl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIMKKRVBCYKOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30923879 |

Source

|

| Record name | 2-Aminophenyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminophenyl 4-methylbenzene-1-sulfonate | |

CAS RN |

1216-96-2 |

Source

|

| Record name | Phenol, 2-amino-, 4-methylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001216962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminophenyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluoro-7,8,9,10-tetrahydro-6h-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B74956.png)